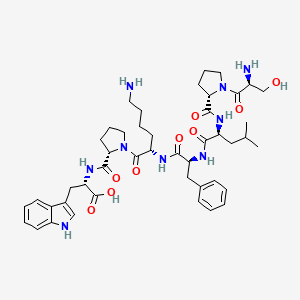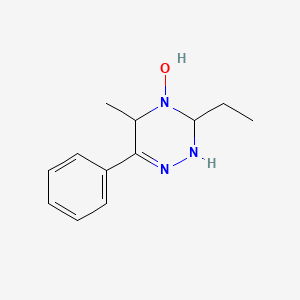![molecular formula C17H14N2O2 B14208292 3-(4-Methoxyphenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one CAS No. 918331-15-4](/img/structure/B14208292.png)
3-(4-Methoxyphenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one is a heterocyclic compound that belongs to the pyrrolopyrrolizinone family This compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylpyrrolo[2,3-b]pyrrolizinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one typically involves the condensation of pyrrole-2-dithiocarboxylates with CH acids containing ester groupings in the presence of a base such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties .
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes or receptors by binding to their active sites, thereby blocking their function. The compound can also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate:
Uniqueness
3-(4-Methoxyphenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenyl group and pyrrolopyrrolizinone core make it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.
Eigenschaften
CAS-Nummer |
918331-15-4 |
|---|---|
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C17H14N2O2/c1-18-10-13(11-5-7-12(21-2)8-6-11)15-16(18)17(20)14-4-3-9-19(14)15/h3-10H,1-2H3 |
InChI-Schlüssel |
ROAKYNLQYYAJJI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C1C(=O)C3=CC=CN32)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)

![2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide](/img/structure/B14208232.png)
![Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate](/img/structure/B14208234.png)
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14208242.png)
![3H-Furo[3,4-f][1]benzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl-](/img/structure/B14208246.png)


![2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14208253.png)
![2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine](/img/structure/B14208258.png)
![N-(4-{[2-(4-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208272.png)
![2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde](/img/structure/B14208278.png)

![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N,N-dipropyl-](/img/structure/B14208287.png)
